molecular formula C9H18N2O2Si B1445999 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol CAS No. 220299-50-3

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol

Cat. No. B1445999
CAS RN: 220299-50-3
M. Wt: 214.34 g/mol
InChI Key: CJBBMOOSORHAGU-UHFFFAOYSA-N
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Description

“1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol” is a chemical compound that is part of the pyrazole family . It is structurally similar to “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine” and "4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}pyrazole" . The compound is typically stored in a dark place at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of 2-(Trimethylsilyl)ethoxymethyl chloride, a reagent used for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . This reagent is also known to protect the nitrogen of amides and sulfonamides groups .


Molecular Structure Analysis

The molecular structure of “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol” is represented by the formula C9H18N2OSi . It is structurally similar to “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine” and "4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}pyrazole" .


Chemical Reactions Analysis

The compound “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol” is likely to participate in reactions similar to those of 2-(Trimethylsilyl)ethoxymethyl chloride. This reagent is used in the protection of alcohols, secondary aryl amines, and imidazole, indole, and pyrrole nitrogens .

Scientific Research Applications

Protecting Group in Lithiation Reactions

The [2-(trimethylsilyl)ethoxy]methyl group is identified as a suitable N-1 protecting group in lithiation reactions involving pyrazoles and 1,2,4-triazoles. This process enables the synthesis of 5-substituted derivatives of these compounds, with the protecting group being removable via heating with aqueous ethanolic HCl or treatment with anhydrous tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).

Synthesis of Tridentate Bipyrazolic Compounds

Research on two new tripodal compounds demonstrated their cytotoxic properties against tumor cell lines, showcasing the application of this chemical structure in the development of potential anticancer agents. The cytotoxic activity was particularly pronounced against the P815 cell line, indicating the influence of substituents on the aminic nitrogen and pyrazolic rings on the compound's potency (Kodadi et al., 2007).

Catalyst-Free Synthesis in Aqueous Ethanol

An efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation in aqueous ethanol demonstrates a green, catalyst-free protocol. This method yields excellent results rapidly and with minimal environmental impact, highlighting the compound's role in facilitating eco-friendly chemical syntheses (Shabalala et al., 2020).

Corrosion Inhibition in Petroleum Industry

Pyrazol derivatives synthesized under ultrasonic irradiation have been studied for their potential in mitigating corrosion of N80 steel in an acidizing environment, common in petroleum extraction. This research underscores the chemical's relevance in industrial applications, particularly in enhancing the longevity and efficiency of materials used in oil well stimulation processes (Singh et al., 2020).

properties

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2Si/c1-14(2,3)5-4-13-8-11-7-9(12)6-10-11/h6-7,12H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBBMOOSORHAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219390
Record name 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220299-50-3
Record name 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220299-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (compound 280.1, 9.7 g, 30.0 mmol) in THF (100 mL) was added 2M sodium hydroxide (aq.) (30 mL) dropwise. To this was added H2O2 (30%) (22.7 mL) dropwise at 0° C. The reaction mixture was stirred for 2 h at room temperature, then quenched with 50 mL of water. The aqueous phase was extracted with 2×150 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. This resulted in 4.3 g (67%) of the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
22.7 mL
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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